2-bromo-7-octyl-9H-fluorene
Description
2-Bromo-7-octyl-9H-fluorene is a halogenated fluorene derivative characterized by a bromine atom at the 2-position and a linear octyl chain at the 7-position of the fluorene core. The molecular formula is C₂₁H₂₅Br, with a molecular weight of 357.33 g/mol (calculated based on analogous compounds in and ). The octyl chain enhances solubility in nonpolar solvents compared to shorter alkyl derivatives, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or semiconductors . Its synthesis typically involves bromination and alkylation steps, as inferred from protocols for similar compounds (e.g., 2-bromo-7-hexyl-9H-fluorene in ).
Properties
CAS No. |
99012-38-1 |
|---|---|
Molecular Formula |
C21H25B |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-bromo-7-octyl-9H-fluorene |
InChI |
InChI=1S/C21H25Br/c1-2-3-4-5-6-7-8-16-9-11-20-17(13-16)14-18-15-19(22)10-12-21(18)20/h9-13,15H,2-8,14H2,1H3 |
InChI Key |
SCBMLMNRPDAENK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 2-bromo-7-octyl-9H-fluorene with structurally related fluorene derivatives:
Key Observations:
- Halogen Effects : Bromine at the 2-position offers moderate reactivity in cross-coupling reactions, while iodine (e.g., in 2,7-diiodo derivatives) enables faster Suzuki-Miyaura couplings .
- Alkyl vs. Aryl Substituents : Octyl chains improve solubility and processability, whereas phenyl groups (e.g., 2-bromo-7-phenyl) enhance π-conjugation for optoelectronic applications .
- Steric Effects : Bulky 9,9-dialkyl groups (e.g., dioctyl or dihexyl) increase thermal stability by reducing molecular mobility, critical for polymer-based materials .
Thermal and Optical Properties
- Thermal Stability : 9,9-Dialkyl derivatives (e.g., dioctyl or dihexyl) exhibit higher decomposition temperatures (>300°C) due to reduced crystallinity and steric protection of the fluorene core .
- Optical Behavior : Phenyl-substituted derivatives (e.g., 2-bromo-7-phenyl) show redshifted absorption/emission spectra compared to alkylated analogs, attributed to extended conjugation .
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